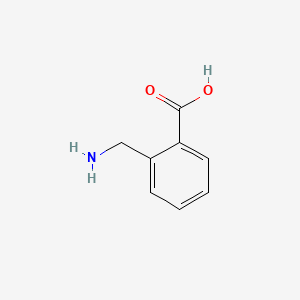

2-(Aminomethyl)benzoic acid

Descripción

Contextual Significance within the Aminobenzoic Acid Class

2-(Aminomethyl)benzoic acid is a derivative of benzoic acid distinguished by an aminomethyl group (–CH₂NH₂) at the ortho-position of the benzene (B151609) ring. It belongs to the class of organic compounds known as aminobenzoic acids, which are characterized by a benzene ring substituted with both a carboxylic acid and an amine-containing group. helixchrom.com

A key distinction sets this compound apart from its structural isomers, such as 2-aminobenzoic acid (anthranilic acid) or 4-aminobenzoic acid. In these isomers, the amino group (–NH₂) is directly attached to the aromatic ring. In contrast, this compound possesses a methylene (B1212753) (–CH₂) spacer between the amino group and the benzene ring. This structural feature enhances its conformational flexibility and modifies its electronic properties, increasing its reactivity and versatility as a valuable intermediate in pharmaceutical synthesis and material science. ontosight.ai

Table 1. Chemical and Physical Properties of this compound. ontosight.ainih.govepa.gov

Evolution of Research Trajectories for this compound

The scientific journey of this compound has diversified significantly over time. Initial research explored its biological activities, including its potential as an antifibrinolytic agent, a substance that helps to stabilize blood clots by inhibiting their breakdown. patsnap.com This property is shared with its well-known isomer, para-aminomethylbenzoic acid (PAMBA), and involves inhibiting the conversion of plasminogen to plasmin, a key enzyme in the fibrinolysis process. patsnap.com

While its inherent biological activity remains a point of interest, the research focus has largely evolved. Today, this compound is predominantly recognized and utilized as a versatile building block in several advanced scientific fields:

Medicinal Chemistry and Drug Discovery : The compound serves as a crucial precursor in the synthesis of novel and complex molecules. ontosight.ai Its structure is particularly valuable for creating new amino acids and peptides. A significant advancement in its application is the use of its protected derivatives, such as 2-(Boc-aminomethyl)benzoic acid and 2-(Fmoc-aminomethyl)benzoic acid. chemimpex.comchemimpex.com These protected forms are instrumental in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development that allows for the precise, stepwise assembly of peptide chains. chemimpex.comchemimpex.com This evolution highlights a shift from studying the molecule itself to using it as a sophisticated tool for constructing targeted therapeutics. chemimpex.com

Polymer and Materials Science : Beyond pharmaceuticals, this compound has found applications in materials science. It is used in the production of high-performance copolyamides. These polymers exhibit high thermal stability and mechanical strength, making them suitable for demanding applications in the automotive and aerospace industries.

This progression from a simple bioactive molecule to a fundamental component in advanced synthesis underscores the compound's enduring importance and adaptability in modern chemical and biological research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMYNWFSDZKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948554 | |

| Record name | 2-(Aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25672-97-3 | |

| Record name | 25672-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Aminomethyl Benzoic Acid and Its Derivatives

Rational Design of Synthetic Pathways

The rational design of synthetic routes to 2-(aminomethyl)benzoic acid and its analogs involves careful consideration of factors such as starting material availability, reaction efficiency, and the desired substitution pattern on the final molecule. Key approaches include regioselective functionalization, hydrolysis and ammonization techniques, and multi-step condensation reactions.

Regioselective Functionalization Approaches

Regioselective functionalization is a powerful strategy for introducing the aminomethyl and carboxyl groups at specific positions on the benzene (B151609) ring. One common method involves the reduction of nitrobenzoic acid derivatives. For instance, 2-nitrobenzoic acid can be reduced to 2-aminobenzoic acid, which can then be further modified. Another approach is the regioselective amidomethylation of a pre-existing benzoic acid derivative. For example, 4-aminobenzoic acid can be efficiently converted to 4-amino-3-(aminomethyl)benzoic acid in a three-step process initiated by regioselective amidomethylation with hydroxymethylphthalimide. researchgate.net

Directing groups can also be employed to achieve high regioselectivity in C-H functionalization reactions. nih.gov For instance, imine directing groups can facilitate the selective hydroxylation of unsymmetrical ketones at the γ-position. nih.gov This principle can be extended to the synthesis of substituted this compound derivatives by carefully choosing the directing group and reaction conditions. The use of a nitro group as a directing group that is later reduced to an amine offers another pathway for regioselective synthesis. rsc.org

Hydrolytic and Ammonization-Based Synthesis Techniques

Hydrolytic and ammonization-based methods provide a direct route to this compound from readily available precursors. A notable example is the synthesis starting from p-cyanobenzylchloride. google.com This process involves a two-step sequence:

Hydrolysis: The nitrile group of p-cyanobenzylchloride is hydrolyzed to a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, to yield p-chloromethylbenzoic acid. google.com

Ammonization: The resulting p-chloromethylbenzoic acid undergoes an ammonization reaction, often catalyzed by urotropine, to introduce the aminomethyl group and form aminomethylbenzoic acid. google.com

This method is advantageous due to its short synthetic sequence and the use of accessible starting materials, making it suitable for large-scale production. google.com The choice of acid in the hydrolysis step and the catalyst in the ammonization step are crucial for optimizing the yield and purity of the final product. google.com For instance, sulfuric acid is often preferred for hydrolysis due to its high protonation efficiency and fewer side reactions.

Another hydrolytic approach involves the use of nitrilase enzymes for the conversion of aminomethyl benzonitriles to the corresponding benzoic acids. This biocatalytic method offers high yields and operates under mild conditions. google.com

Multi-step Condensation Reactions for Scaffold Construction

Multi-step condensation reactions are instrumental in building the core structure of this compound derivatives, particularly for creating more complex analogs. These reactions often involve the coupling of multiple components to assemble the desired molecular scaffold.

For example, the synthesis of quinazoline (B50416) scaffolds, which can be considered derivatives of this compound, can be achieved through tandem reactions involving nucleophilic addition and intramolecular cyclization. arabjchem.org Similarly, the synthesis of 5-substituted 2,3-dihydroxybenzamide (B143552) derivatives involves the condensation of 2,3-dihydroxybenzoic acid with an appropriate amine. nih.gov

Peptide synthesis methodologies are also relevant, where amino acids are sequentially coupled. The synthesis of dipeptides containing 4-(aminomethyl)benzoic acid has been demonstrated in a three-step process with good yields, utilizing a coupling reagent like DMT/NMM/TsO⁻. nih.gov These multi-component reactions offer a versatile platform for creating a diverse library of derivatives with varied functionalities. nih.gov

Stereoselective and Chemo-selective Synthetic Considerations

In the synthesis of derivatives of this compound, particularly those with chiral centers or multiple reactive functional groups, stereoselective and chemoselective control is paramount.

Stereoselectivity is crucial when synthesizing enantiomerically pure compounds. This can be achieved through various strategies, including the use of chiral catalysts or biocatalysts. For instance, the enantioselective synthesis of α,α-dialkyl amino acids has been accomplished using a combination of an enantioselective organocatalytic Steglich rearrangement and a subsequent diastereoselective reduction. fau.de Electrocatalytic methods using serine-derived chiral carboxylic acids have also been developed for the stereoselective synthesis of amino alcohols. nih.gov

Chemoselectivity involves the selective reaction of one functional group in the presence of others. This is particularly important for a molecule like this compound, which contains both an amino and a carboxylic acid group. For example, the aza-Michael ligation allows for the chemoselective formation of amine bonds on proteins. acs.org Phosphine-catalyzed reactions have also been developed for the chemo- and stereoselective synthesis of polysubstituted olefins and dienes from alkynoates and acid anhydrides. researchgate.net Careful selection of reagents and reaction conditions is necessary to achieve the desired chemoselectivity and avoid unwanted side reactions.

Protection and Deprotection Strategies in Synthesis (e.g., Boc-aminomethyl)

In the multi-step synthesis of complex molecules derived from this compound, the protection and deprotection of reactive functional groups, such as the amino group, are essential steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal. organic-chemistry.orgchemistrysteps.com

The amino group of this compound can be protected as a Boc-carbamate by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemistrysteps.com This protection prevents the amine from undergoing unwanted reactions during subsequent synthetic transformations. The Boc group is generally stable to basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule. organic-chemistry.org

Deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. nih.govchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation, which then undergoes elimination. chemistrysteps.com

The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses. organic-chemistry.org For instance, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can be selectively deprotected in the same molecule. organic-chemistry.org This strategy is particularly valuable in peptide synthesis and the construction of complex molecular scaffolds. rsc.org

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl in dioxane) nih.govchemistrysteps.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu | Basic conditions researchgate.net |

| Cbz (Carbobenzyloxy) | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd-C) chemistrysteps.com |

Novel Catalyst Systems in Aminomethylbenzoic Acid Synthesis

The development of novel catalyst systems plays a pivotal role in improving the efficiency, selectivity, and sustainability of synthetic routes to this compound and its derivatives.

One area of advancement is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and reused. For instance, 4-(aminomethyl)benzoic acid-functionalized Fe₃O₄ magnetic nanoparticles have been developed as a highly efficient and reusable catalyst for the synthesis of 2-amino-4H-chromene derivatives. researchgate.net Similarly, isatin (B1672199) complexed with copper supported on these functionalized nanoparticles has been used as a magnetic catalyst for the Ullmann coupling reaction. researchgate.net

Biocatalysts , such as enzymes, offer high selectivity and operate under mild reaction conditions. Nitrilase enzymes have been employed for the hydrolysis of benzonitrile (B105546) derivatives to the corresponding benzoic acids, providing an environmentally friendly alternative to traditional chemical hydrolysis. google.com

In the context of ammonization reactions, urotropine has been identified as an effective catalyst for the synthesis of aminomethylbenzoic acid from chloromethyl benzoic acid and ammonia. google.comgoogle.com This catalytic system enhances the reaction rate and minimizes the formation of byproducts.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of various derivatives. For example, the Suzuki-Miyaura cross-coupling of Boc-protected secondary aminomethyltrifluoroborates with aryl chlorides provides access to secondary aminomethylated arenes. nih.gov

The exploration of new catalyst systems continues to be a major focus, aiming to develop more sustainable and efficient synthetic methods for this important class of compounds.

| Catalyst System | Reaction Type | Application in Synthesis |

| 4-(Aminomethyl)benzoic acid-functionalized Fe₃O₄ nanoparticles | Heterogeneous catalysis | Synthesis of 2-amino-4H-chromene derivatives researchgate.net |

| Isatin-Cu on functionalized Fe₃O₄ nanoparticles | Ullmann coupling | Synthesis of diaryl ethers and diarylamines researchgate.net |

| Nitrilase | Biocatalytic hydrolysis | Conversion of benzonitriles to benzoic acids google.com |

| Urotropine | Ammonization | Synthesis of aminomethylbenzoic acid google.comgoogle.com |

| Palladium catalysts | Cross-coupling reactions | Synthesis of secondary aminomethylated arenes nih.gov |

Scalability and Process Optimization in Laboratory and Industrial Contexts

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges that necessitate careful process optimization. Key considerations include improving reaction efficiency, minimizing hazardous waste, reducing costs, and ensuring the final product's purity and consistency.

One of the primary challenges in scaling up synthesis is the management of reaction conditions. For instance, a patented method for producing aminomethylbenzoic acid involves the hydrolysis of p-cyanobenzylchloride to p-chloromethylbenzoic acid, followed by an ammonization reaction catalyzed by urotropine. google.com While effective, scaling this process requires precise control over temperature and pressure to prevent the formation of byproducts such as secondary and tertiary amines. google.com The use of urotropine as a catalyst is advantageous as it allows the reaction to proceed at lower temperatures, which in turn reduces energy consumption and simplifies handling. google.com

Another common route involves the catalytic hydrogenation of nitro precursors. For example, 2-nitrobenzoic acid can be reduced using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. On a large scale, ensuring efficient mixing of the solid catalyst, gaseous hydrogen, and the liquid substrate is crucial for achieving high conversion rates. The hydrogenation of 2-carboxylbenzaldehyde oxime to this compound under 10 kg/cm ² of hydrogen pressure with a 5% Pd/C catalyst has been shown to achieve over 90% conversion at room temperature.

Continuous flow chemistry has emerged as a powerful technology for scaling up the synthesis of related compounds like gabapentin, phenibut, and pregabalin. researchgate.netacs.org This approach offers superior control over reaction parameters, enhances safety, and can significantly reduce reaction times compared to traditional batch processes. researchgate.net For example, a five-step continuous-flow reactor sequence allowed for the synthesis of these active pharmaceutical ingredients on a multigram scale without the need for intermediate purification steps. acs.org

The table below outlines a comparison of different synthetic approaches and the impact of scaling on key process parameters.

Table 1: Comparison of Synthetic Routes and Scale-Up Considerations

| Synthetic Route | Key Reagents | Scale | Yield | Key Optimization Strategies |

|---|---|---|---|---|

| Hydrolysis and Amination | p-Cyanobenzylchloride, Sulfuric Acid, Ammonia, Urotropine | Lab to Industrial | ~90% (hydrolysis), Improved with catalyst google.com | Use of urotropine catalyst to lower reaction temperature and reduce byproducts. google.com |

| Catalytic Hydrogenation | 2-Carboxylbenzaldehyde oxime, H₂, 5% Pd/C | Lab | >90% | Optimization of hydrogen pressure and catalyst loading. |

| Chemoenzymatic Synthesis (for Gabapentin) | 1-Cyanocyclohexaneacetonitrile, Nitrilase, Raney-nickel | Industrial Potential | 77.3% (overall) researchgate.net | Use of whole-cell biocatalysts to simplify purification and improve space-time yield. researchgate.netgoogle.com |

| Continuous Flow Synthesis (for related γ-amino acids) | Varies | Lab (multigram) | 34.8–69.1% researchgate.net | Modular reactor design to allow for rapid optimization and synthesis of multiple compounds. acs.org |

Process optimization also extends to the purification of the final product. Recrystallization is a common method, and the choice of solvent is critical. researchgate.net For p-(Aminomethyl)benzoic acid (PAMBA), its solubility has been studied in various binary solvent systems (e.g., water + methanol, water + ethanol) to optimize the crystallization process. researchgate.net The solubility of PAMBA generally increases with temperature, a key factor for designing an efficient crystallization and isolation procedure. researchgate.net

In the context of producing derivatives for peptide synthesis, such as Fmoc-protected this compound, scalability is crucial for meeting the demands of drug development. chemimpex.comacs.org The synthesis of Fmoc-protected aminocyclopentanecarboxylic acid, a related structure, was successfully scaled to multidecagram quantities by addressing issues like the use of toxic reagents and improving reaction conditions, such as using azeotropic distillation to drive reactions to completion. acs.org

The following table details research findings on process optimization for the synthesis of this compound and related compounds.

Table 2: Research Findings on Process Optimization

| Compound/Process | Optimization Focus | Finding | Reference |

|---|---|---|---|

| Aminomethylbenzoic Acid Synthesis | Catalyst Application | Urotropine catalysis in the amination step reduces reaction temperature and byproducts, improving yield and quality. | google.com |

| Gabapentin Synthesis | Green Chemistry | A chemoenzymatic process reduced the E-Factor by nearly 25 times compared to chemical technologies and increased the overall yield to 77.3%. | google.com |

| Gabapentin Precursor Synthesis | Biocatalysis | A nitrilase from Acidovorax facilis achieved a space-time yield of 461 g/L/day for 1-cyanocyclohexaneacetic acid. | researchgate.net |

| p-(Aminomethyl)benzoic Acid Hydrogenation | Catalyst Efficiency | Using a ruthenium catalyst in aqueous sodium hydroxide (B78521) allows for complete conversion with a low catalyst amount (0.025 to 0.25% by weight). | google.com |

| 2-(Acetamidomethyl)benzoic acid Synthesis | Sustainable Methods | Microwave-assisted, solvent-free acetylation achieved a 92% yield in 10 minutes, reducing the use of volatile organic compounds. | smolecule.com |

Ultimately, the successful scale-up of this compound synthesis hinges on a multi-faceted approach that integrates efficient catalytic systems, advanced process control technologies like flow chemistry, and sustainable practices to ensure economic viability and environmental responsibility.

Advanced Structural Elucidation and Conformational Analysis of 2 Aminomethyl Benzoic Acid

High-Resolution X-ray Crystallography of 2-(Aminomethyl)benzoic Acid Structures

Analysis of Monomeric and Dimeric Configurations

In the solid state, this compound can exist in different arrangements, including monomeric and dimeric forms. Theoretical studies, often performed to complement experimental data, have explored the geometries of both configurations. For instance, computational analyses of related aminobenzoic acid derivatives have shown that dimeric structures can be formed through intermolecular interactions. dergipark.org.tr Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in solution, which can then stack into larger assemblies. acs.orgresearchgate.net

The specific conformation of this compound in a crystal lattice is influenced by a delicate balance of intramolecular and intermolecular forces. The relative orientation of the aminomethyl and carboxylic acid groups is a key determinant of its structure.

Intermolecular Hydrogen Bonding Networks and Supramolecular Assemblies

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. These interactions occur between the hydrogen atoms of the amino and carboxylic acid groups and the electronegative oxygen and nitrogen atoms of neighboring molecules. These hydrogen bonds are crucial in stabilizing the crystal lattice and directing the formation of larger, ordered structures known as supramolecular assemblies.

Detailed Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and vibrational properties of this compound.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: Vibrational Mode Assignments and Potential Energy Decompositions

FT-IR and FT-Raman spectroscopy are powerful tools for investigating the vibrational modes of a molecule. The spectra reveal characteristic peaks corresponding to the stretching and bending vibrations of specific chemical bonds.

For this compound, key vibrational modes include:

C=O Stretch: A strong absorption peak for the carbonyl group of the carboxylic acid is typically observed around 1700 cm⁻¹. In similar benzoic acid derivatives, this stretching mode has been reported in the range of 1652-1672 cm⁻¹. ijtsrd.com

N-H Stretch: The stretching vibrations of the amino group usually appear in the region of 3300-3500 cm⁻¹.

O-H Stretch: The hydroxyl stretch of the carboxylic acid is often broad and can be found in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretching bands.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is also a characteristic feature.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies. ijtsrd.com These calculations aid in the assignment of experimental spectral bands to specific vibrational modes. Potential Energy Distribution (PED) analysis further helps to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the molecule's vibrational dynamics. ijtsrd.com

Detailed Vibrational Mode Assignments for a Related Compound (2-amino-5-bromobenzoic acid)

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C=O Stretch | 1655 | 1652 |

This table is based on data for a structurally similar compound and provides an example of typical vibrational frequencies. ijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Calculations and Experimental Correlations

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the aminomethyl group, and the amine (NH₂) protons. The chemical shift of the aminomethyl protons is typically found in the range of δ 3.8–4.2 ppm.

¹³C NMR: The carbon NMR spectrum provides information about all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is particularly diagnostic, appearing at a downfield chemical shift. nih.gov The chemical shifts of the aromatic carbons and the aliphatic methylene carbon provide further structural confirmation.

Gauge-Independent Atomic Orbital (GIAO) NMR Calculations

To complement experimental NMR data, theoretical calculations of chemical shifts are often performed using quantum chemical methods. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors and, subsequently, chemical shifts. dergipark.org.trmdpi.comresearchgate.net These calculations, often performed using DFT, can predict the ¹H and ¹³C NMR spectra with a good degree of accuracy. science.gov By comparing the calculated and experimental chemical shifts, a more definitive assignment of the NMR signals can be achieved, and the electronic structure of the molecule can be better understood. mdpi.com

Calculated and Experimental NMR Chemical Shifts for Related Aminobenzoic Acid Derivatives

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H | ||

| Aromatic H | 8-10 | Varies |

| Aliphatic H (CH₂) | 2-5 | ~3.8-4.2 |

| ¹³C | ||

| Aromatic C | 135-186 | Varies |

| Aliphatic C (CH₂) | ~50 | Varies |

Note: The calculated values are for derivatives of aminomethylbenzoic acid and may differ for this compound. The experimental value for the aminomethyl proton is a typical range. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of this compound is primarily dictated by the benzene ring, which acts as the principal chromophore. The presence of the carboxylic acid (-COOH) and aminomethyl (-CH2NH2) groups as substituents on the ring modifies the spectral characteristics. These groups, known as auxochromes, alter the energy of the electronic transitions within the benzene ring, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The UV-Vis spectrum of benzene typically displays two main absorption bands: the E-band (comprising two transitions, E1 and E2) and the B-band. For substituted benzenes, these are often referred to as the primary band (around 200 nm) and the secondary, or fine-structured, B-band (around 250-280 nm). up.ac.za These absorptions arise from π→π* electronic transitions within the aromatic ring.

For benzoic acid, these bands are observed with a noticeable bathochromic (red) shift compared to unsubstituted benzene. up.ac.za Studies on benzoic acid in aqueous solutions show absorption maxima for the B-band at approximately 230 nm and a broader C-band (a term sometimes used for the B-band in this context) centered around 274 nm at acidic pH. rsc.org

In the case of this compound, the ortho-positioning of the aminomethyl and carboxyl groups is expected to influence the spectrum significantly. Ortho-substitution in benzoic acid derivatives is known to cause a red shift of the absorption bands. researchgate.net This effect can be enhanced by the potential for intramolecular hydrogen bonding between the hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid. This interaction can decrease the energy required for the π→π* transition, shifting the absorption to longer wavelengths. While specific experimental spectra for this compound are not widely published, the expected absorption characteristics can be inferred from related structures.

| Absorption Band | Expected λmax (nm) | Associated Electronic Transition | Notes |

|---|---|---|---|

| Primary Band (E2-band) | ~220 - 240 | π→π | Corresponds to the benzenoid E2 band, shifted by auxochromic groups. Expected to be a high-intensity absorption. |

| Secondary Band (B-band) | ~270 - 290 | π→π | Corresponds to the benzenoid B band, which is forbidden in highly symmetrical benzene but allowed here. Subject to a bathochromic shift due to ortho substitution and potential H-bonding. researchgate.net |

Mass Spectrometry: Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C8H9NO2 and a monoisotopic mass of approximately 151.063 Da. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]•+) is therefore expected at a mass-to-charge ratio (m/z) of 151.

The fragmentation of this compound is heavily influenced by the "ortho effect," a phenomenon where adjacent functional groups interact during ionization, leading to characteristic fragmentation pathways that are often absent in the corresponding meta and para isomers. nih.govnih.gov

Key Fragmentation Pathways:

Molecular Ion Peak ([M]•+): The spectrum will exhibit the molecular ion peak at m/z 151 , corresponding to the intact molecule having lost one electron.

Loss of Water ([M-H2O]•+): The most significant fragmentation pathway resulting from the ortho effect is the facile elimination of a water molecule (H2O, 18 Da). acs.orglibretexts.org This occurs via an intramolecular rearrangement where a hydrogen atom from the aminomethyl group is transferred to the carboxylic acid's hydroxyl group, followed by the loss of H2O. This results in a prominent fragment ion at m/z 133 . The high abundance of this peak is a strong indicator of the ortho-substitution pattern. nih.gov

Loss of a Hydroxyl Radical ([M-•OH]+): A common fragmentation for carboxylic acids is the cleavage of the C-O bond to lose a hydroxyl radical (•OH, 17 Da). This pathway yields a benzoyl-type cation at m/z 134 .

Formation of [C7H6N]+: The ion at m/z 134 ([M-•OH]+) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a stable ion at m/z 106 . This two-step fragmentation (loss of •OH then CO) is a characteristic pathway for benzoic acids.

Loss of the Carboxyl Group ([M-•COOH]+): Fragmentation can also occur via the loss of the entire carboxylic acid group as a radical (•COOH, 45 Da), leading to a fragment ion at m/z 106 . This ion corresponds to an aminomethylphenyl cation.

| m/z Value | Proposed Fragment Ion | Fragment Lost | Significance |

|---|---|---|---|

| 151 | [C8H9NO2]•+ | - | Molecular Ion (M•+) |

| 133 | [C8H7NO]•+ | H2O | Key fragment from the "ortho effect," indicating proximity of -CH2NH2 and -COOH groups. nih.govlibretexts.org |

| 134 | [C8H8NO]+ | •OH | Loss of hydroxyl radical from the carboxylic acid. |

| 106 | [C7H8N]+ or [C7H6N]+ | •COOH or (•OH + CO) | Represents loss of the entire carboxyl group or sequential loss from the m/z 134 ion. |

Theoretical and Computational Chemistry Studies of 2 Aminomethyl Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of 2-(Aminomethyl)benzoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT is widely used for its balance of computational cost and accuracy, while ab initio methods, though more computationally intensive, can offer higher accuracy by solving the electronic Schrödinger equation without empirical parameterization. nih.govchemrxiv.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzoic acid derivatives, a variety of functionals and basis sets have been proven effective.

Exchange-Correlation Functionals : Hybrid functionals are commonly employed for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the accuracy of ab initio methods with the efficiency of DFT. dergipark.org.tr Other functionals, such as the meta-hybrid M06-2X, have also been successfully used for studying aminomethylbenzoic acid derivatives, particularly for examining non-covalent interactions. jocpr.com For higher accuracy in predicting specific properties like energy gaps, range-separated functionals like ωB97XD or CAM-B3LYP may be selected. nih.govresearchgate.net

Basis Sets : Pople-style basis sets, such as 6-311++G(d,p), are frequently used for geometry optimization and frequency calculations of benzoic acid and its derivatives. chemrxiv.org This basis set includes diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for describing chemical bonds. For more demanding calculations, correlation-consistent basis sets like cc-pVTZ may be utilized. nih.gov

The combination of a functional and basis set, for example, B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p), provides a robust theoretical level for investigating the properties of this compound. jocpr.com

A primary goal of quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For aminomethylbenzoic acid derivatives, DFT calculations have shown a very close agreement between theoretically optimized structural parameters (bond lengths and angles) and those determined experimentally by single-crystal X-ray diffraction. jocpr.com This validates the ability of the chosen theoretical models to accurately describe the molecular structure. The optimized geometry provides key information on bond distances, bond angles, and dihedral (torsional) angles that define the molecule's shape. For this compound, key parameters would include the bond lengths within the benzene (B151609) ring, the carboxylic acid group, the aminomethyl side chain, and the dihedral angles describing the orientation of the substituents relative to the ring.

Table 1: Comparison of Selected Calculated and Experimental Bond Distances (Å) for an Aminomethylbenzoic Acid Derivative Data for 4-(ammoniomethyl)carboxybenzene nitrate, a related derivative, calculated at the M06-2X/6-311++G(d,p) level of theory.

| Bond | Calculated Distance (Å) | Experimental Distance (Å) |

|---|---|---|

| C-C (aromatic) | 1.389 - 1.401 | 1.379 - 1.393 |

| C-C (carboxyl) | 1.507 | 1.505 |

| C=O | 1.212 | 1.213 |

| C-O | 1.350 | 1.314 |

| C-CH₂ | 1.507 | 1.505 |

| C-N | 1.491 | 1.482 |

Source: Adapted from a study on aminomethylbenzoic acid derivatives. jocpr.com

Analysis of Potential Energy Surfaces: Proton Transfer and Torsional Tautomerism

The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecule as a function of its geometry. chemrxiv.org Analyzing the PES is crucial for understanding dynamic processes like chemical reactions and conformational changes. For this compound, two key processes are of interest: intramolecular proton transfer and torsional tautomerism.

Proton Transfer : The molecule possesses both an acidic site (the carboxylic acid group, -COOH) and a basic site (the amino group, -NH₂). This structure allows for the possibility of an intramolecular proton transfer, where the proton from the carboxyl group moves to the amino group, forming a zwitterion. A computational study of the PES would involve calculating the energy of the molecule along the reaction coordinate for this proton transfer. The highest point on this path represents the transition state, and the energy difference between the initial state and the transition state is the activation energy barrier for the transfer. nih.govarxiv.org Studies on benzoic acid dimers have shown that DFT calculations can effectively model the PES for proton transfer and predict how factors like intermolecular distances affect the energy barrier. nih.govrsc.org

Torsional Tautomerism : Tautomerism can also arise from rotation around single bonds. In this compound, rotation around the C-C bond connecting the aminomethyl group to the benzene ring and the C-C bond connecting the carboxyl group can lead to different conformers. A PES scan, where the total energy is calculated as a function of the dihedral angle of these bonds, can identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima) between them. dergipark.org.tr Such analysis helps to understand the molecule's flexibility and the relative populations of different conformers at equilibrium. researchgate.net

Electronic Structure and Reactivity Descriptors

Computational methods provide valuable descriptors of a molecule's electronic structure, which are key to understanding its reactivity and spectroscopic properties.

According to frontier molecular orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). science.gov

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netscielo.org.mx DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. For aromatic carboxylic acids, the HOMO is typically a π-orbital localized on the benzene ring and the carboxyl group, while the LUMO is often a π*-antibonding orbital. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters for Aromatic Carboxylic Acids Illustrative data based on calculations for benzoic acid and its derivatives at the B3LYP/6-311++G(d,p) level.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 4.5 to 6.0 |

Source: Synthesized from studies on benzoic acid and related molecules. researchgate.netacs.orgresearchgate.netacs.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, such as the one in the carboxyl group.

Green/Yellow Regions : Represent areas of neutral or near-zero potential.

For aminomethylbenzoic acid derivatives, MEP calculations show the most negative potential (red) localized on the oxygen atoms of the carboxylate group, highlighting their role as hydrogen bond acceptors. jocpr.com Conversely, the most positive potential (blue) is found around the acidic proton of the carboxylic acid and the protons of the ammonio group, identifying them as the primary sites for nucleophilic interaction and hydrogen bond donation. jocpr.com The MEP map provides a comprehensive picture of the molecule's charge distribution, which governs its intermolecular interactions and chemical reactivity.

Simulation of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for simulating the spectroscopic properties of molecules like this compound. These simulations provide a detailed understanding of the vibrational modes, electronic transitions, and magnetic resonance environments, which can be validated against experimental data from Fourier-transform infrared (FT-IR), FT-Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectra (FT-IR and FT-Raman) The vibrational frequencies of this compound can be computed using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov Such calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. Due to the neglect of anharmonicity in the theoretical model and the fact that calculations often pertain to an isolated molecule in the gas phase, a discrepancy between calculated and experimental frequencies is expected. jocpr.com To improve agreement, the calculated frequencies are often uniformly scaled. jocpr.com

The assignments of specific vibrational modes, such as the stretching and bending of C-H, N-H, O-H, C=O, and C-N bonds, as well as the vibrations of the benzene ring, are aided by these computations. researchgate.netijtsrd.com The Potential Energy Distribution (PED) analysis is typically performed to provide a quantitative assignment of the vibrational modes. ijtsrd.com For analogous compounds like 2-aminobenzoic acid, studies have shown a good correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. researchgate.net

Electronic Spectra (UV-Vis) Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). acs.orgacs.org These calculations are often performed in conjunction with a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the electronic transitions. academie-sciences.fr For benzoic acid and its derivatives, the absorption bands in the UV region are typically attributed to π–π* transitions within the aromatic system. acs.orgrsc.org The calculated λmax values from TD-DFT studies generally show good agreement with experimental data, although the choice of functional and basis set can influence accuracy. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectra The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Theoretical chemical shifts are calculated for an optimized molecular geometry and are then compared to experimental values. nih.govaps.org A linear correlation between the calculated and experimental chemical shifts is often observed, which validates the accuracy of the computed molecular structure. researchgate.net Discrepancies can arise, but DFT-based predictions are a valuable tool for assigning NMR signals, especially for complex molecules. nih.govmdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides essential insights into the Non-Linear Optical (NLO) properties of molecules, which are critical for applications in optoelectronics and photonics. mdpi.com For this compound, DFT calculations can be employed to predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.govresearchgate.net

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). rsc.org In this compound, the aminomethyl group can act as an electron donor, while the carboxylic acid group and the benzene ring function as the π-electron system and acceptor, creating a donor-π-acceptor framework conducive to NLO activity.

The first-order hyperpolarizability (β₀) is a key tensor quantity that measures the second-order NLO response. dtic.mil Its magnitude is a primary indicator of a molecule's potential for applications like second-harmonic generation. Calculations are typically performed using a finite-field approach within a DFT framework. dtic.mil The computed β₀ value for a candidate molecule is often compared to that of a standard NLO material, such as urea, to gauge its potential. researchgate.netmdpi.com Studies on similar aromatic compounds have shown that theoretical predictions can effectively identify molecules with significant NLO properties. researchgate.netdoi.org

Advanced Molecular Dynamics Simulations for Conformational Sampling

The flexibility of the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) side chains in this compound gives rise to a complex conformational landscape. Advanced computational techniques like molecular dynamics (MD) simulations and potential energy surface (PES) scans are employed to explore this landscape, identify stable conformers, and understand the dynamics of their interconversion. ucl.ac.uknih.gov

Potential Energy Surface (PES) Scans A relaxed PES scan is a computational method used to explore the energy of a molecule as a function of one or more specific internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deblogspot.comresearchgate.net For this compound, PES scans are particularly useful for investigating the rotational barriers of the C-C and C-N bonds in the side chains. By systematically rotating the dihedral angles associated with the aminomethyl and carboxylic acid groups and optimizing the rest of the molecular geometry at each step, one can map out the low-energy conformations and the transition states that connect them. joaquinbarroso.comreadthedocs.io This provides fundamental information about the molecule's preferred shapes and the energy required to change between them.

Molecular Dynamics (MD) Simulations MD simulations offer a more dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system over time. nih.gov This approach allows for the sampling of a wide range of molecular conformations in a simulated environment that can include explicit solvent molecules, providing a more realistic representation of the molecule's behavior in solution. ucl.ac.ukmdpi.com Enhanced sampling techniques, such as accelerated MD or replica-exchange MD, can be used to overcome energy barriers more efficiently and explore the conformational space more exhaustively than conventional MD. nih.govmdpi.com Analysis of the MD trajectory can reveal the most populated conformational states, the pathways of conformational transitions, and the influence of the solvent on the molecular structure. nih.govresearchgate.net

Reactivity Profiles and Reaction Mechanisms of 2 Aminomethyl Benzoic Acid

Oxidation Pathways and Derivative Formation (e.g., Imines, Amides)

Oxidation: The aminomethyl side-chain is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions, can lead to the oxidative degradation of the alkyl side-chain. libretexts.orgmsu.eduyoutube.com The benzylic carbon, being activated by the adjacent aromatic ring, is particularly prone to such reactions, which can ultimately yield dicarboxylic acids if the conditions are harsh enough. libretexts.orgyoutube.com More controlled oxidation could potentially convert the primary amine to an oxime or nitro group, though this requires specific reagents to avoid over-oxidation of the side chain or the aromatic ring.

Imine Formation: The primary amino group of 2-(aminomethyl)benzoic acid readily undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

Amide Formation: this compound can form amides through two primary pathways involving its functional groups.

Reaction at the Carboxylic Acid Group: The carboxyl group can react with a primary or secondary amine to form an amide. This reaction generally requires the activation of the carboxylic acid, as direct heating with an amine is often inefficient. nih.gov Common methods for activation include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net

Use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM) salts, which are prevalent in peptide synthesis. researchgate.netnih.gov

Reaction at the Amino Group: The nucleophilic amino group can attack a more reactive carboxylic acid derivative, such as an acyl chloride, acid anhydride, or ester, to form an amide. This is a standard nucleophilic acyl substitution reaction.

| Reaction Type | Reactant | Functional Group Involved | Product |

|---|---|---|---|

| Imine Formation | Aldehyde or Ketone | -CH₂NH₂ (Amino) | Imine (Schiff Base) |

| Amide Formation | Amine (+ Activating Agent) | -COOH (Carboxylic Acid) | Amide |

| Amide Formation | Acyl Chloride or Anhydride | -CH₂NH₂ (Amino) | Amide |

Reduction Processes of Carboxylic Acid Moieties

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(aminomethyl)phenyl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comquora.comtestbook.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. masterorganicchemistry.comucalgary.ca

The mechanism involves the following key steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Nucleophilic Attack: A subsequent hydride ion attacks the carbonyl carbon of the carboxylate.

Intermediate Formation: A tetrahedral intermediate is formed, which can then be further reduced.

Final Reduction: After the workup step, the intermediate is converted to the primary alcohol.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. researchgate.net As such, it can participate in nucleophilic substitution reactions, attacking electron-deficient centers (electrophiles).

A common example is the reaction with alkyl halides. The amino group can displace a halide ion from an alkyl halide to form a new carbon-nitrogen bond. This reaction, however, can be difficult to control. The initial product is a secondary amine, which is also nucleophilic and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt.

Investigation of Acid-Base Equilibria and Zwitterionic Forms

As an amino acid, this compound exhibits amphoteric properties, meaning it can act as both an acid (proton donor) and a base (proton acceptor). In aqueous solution, it exists in equilibrium between different ionic forms, the prevalence of which is dependent on the pH. orgosolver.com

In strongly acidic solutions (low pH): Both the amino group and the carboxylic acid group are protonated, resulting in a net positive charge (cationic form).

In strongly basic solutions (high pH): Both groups are deprotonated, with the carboxylic acid forming a carboxylate ion and the amino group being neutral, resulting in a net negative charge (anionic form).

The equilibrium between these forms is governed by the pKa values of the carboxylic acid and the ammonium group. The pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero is known as the isoelectric point (pI). masterorganicchemistry.com

| pH Range | Dominant Species | Structure | Net Charge |

|---|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Cationic Form | C₆H₄(CH₂NH₃⁺)(COOH) | +1 |

| Near Isoelectric Point (pI) | Zwitterionic Form | C₆H₄(CH₂NH₃⁺)(COO⁻) | 0 |

| Strongly Basic (e.g., pH > 10) | Anionic Form | C₆H₄(CH₂NH₂)(COO⁻) | -1 |

Influence of Substituent Patterns on Reaction Kinetics and Selectivity

The reactivity of this compound is influenced by the electronic effects of its functional groups and their relative positions on the benzene (B151609) ring. The presence of additional substituents on the ring can further modify the reaction kinetics and selectivity.

Electronic Effects of Existing Groups: The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and stabilizes the negative charge of the carboxylate anion, increasing its acidity. libretexts.orgpharmaguideline.com The aminomethyl group is generally considered an activating, ortho-para directing group. The ortho-positioning of these two groups creates steric hindrance and specific electronic interactions that can influence reactivity at either site.

Influence of Additional Substituents:

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) added to the ring will increase the acidity of the carboxylic acid by stabilizing the conjugate base through inductive and/or resonance effects. libretexts.orgnih.gov They will also decrease the nucleophilicity and basicity of the amino group by withdrawing electron density.

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) will have the opposite effect. They will decrease the acidity of the carboxylic acid by destabilizing the carboxylate anion and increase the electron density on the nitrogen, enhancing its nucleophilicity and basicity. pharmaguideline.com

The Ortho-Effect: Substituents at the ortho position to a carboxylic acid group often increase its acidity more than expected, regardless of their electronic nature. libretexts.org This "ortho-effect" is thought to be a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, altering its resonance stabilization. libretexts.org

Coordination Chemistry and Metal Complexation of 2 Aminomethyl Benzoic Acid

Ligand Design and Denticity Considerations (e.g., Tridentate Ligands)

2-(Aminomethyl)benzoic acid is an archetypal example of a versatile ligand whose denticity can be modulated by the reaction conditions and the nature of the metal ion. The ligand possesses three potential donor sites: the carboxylate oxygen atoms and the nitrogen atom of the aminomethyl group. This arrangement allows it to act as a bidentate or a tridentate ligand.

In its deprotonated form, 2-(aminomethyl)benzoate can coordinate to a metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common binding mode. However, the presence of the second carboxylate oxygen allows for the possibility of tridentate coordination, where both oxygen atoms and the nitrogen atom bind to the metal center. This tridentate chelation can lead to the formation of highly stable complexes with specific geometries. The flexibility of the aminomethyl group allows the ligand to adapt to the coordination preferences of different metal ions, influencing the resulting complex's stereochemistry.

Synthesis and Characterization of Metal Complexes

For instance, the synthesis of a Cd(II) complex with 4-aminomethylbenzoic acid, [CdI2(4-AmbaH)2]·H2O, was achieved by reacting CdI2 with the ligand in an aqueous solution researchgate.net. Characterization of such complexes typically involves elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm the composition and elucidate the solid-state structure.

While specific synthesis and characterization data for Mn(III), Fe(III), and Co(III) complexes with this compound are not extensively documented, the general principles of coordination chemistry suggest that these complexes could be prepared under appropriate oxidizing conditions to stabilize the higher oxidation states of the metals.

Complexes of Mn(II), Cu(II), Zn(II), and Cd(II) with aminobenzoic acid derivatives have been more widely studied. For example, the reaction of m-aminobenzoic acid with various divalent metal salts, including Mn(II), Cu(II), Zn(II), and Cd(II), has been reported to yield complexes of the type [M(mABA)2] nih.gov. These complexes are typically characterized by elemental analysis, molar conductance, and spectroscopic methods to confirm the coordination through the amino and carboxylate groups nih.gov.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interaction between this compound and metal ions. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed to characterize the coordination environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the carboxylic acid O-H, C=O, and C-O stretching vibrations, as well as the N-H stretching and bending vibrations of the amino group. Upon complexation, significant shifts in these vibrational frequencies provide evidence of coordination. A broad O-H stretching band in the free ligand, typically observed in the 2500-3300 cm-1 region due to hydrogen bonding, disappears upon deprotonation and coordination of the carboxylate group docbrown.info. The strong C=O stretching vibration, usually found around 1700 cm-1, shifts to a lower frequency in the complexes, indicative of carboxylate coordination docbrown.info. Furthermore, shifts in the N-H vibrational modes suggest the involvement of the amino group in coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound provide information about the d-orbital splitting and the geometry of the coordination sphere. The spectra typically show bands arising from d-d electronic transitions within the metal ion and charge transfer transitions between the metal and the ligand. The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For instance, the UV-Vis spectrum of a Cu(II) complex would be expected to show a broad d-d transition band in the visible region, characteristic of a d9 configuration in a distorted octahedral or square planar geometry.

Elucidation of Coordination Geometries and Bonding Modes

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise coordination geometry and bonding modes in metal complexes of this compound. While crystal structures for complexes of this compound with all the specified metals are not available, related structures provide valuable insights.

For example, in the crystal structure of a Cd(II) complex with 4-aminomethylbenzoic acid, the ligand coordinates to the cadmium ion in a chelate fashion through the carboxylate oxygen atoms, resulting in a distorted octahedral geometry around the metal center researchgate.net. In a Zn(II) complex with o-aminobenzoic acid, [Zn(bpy)(o-AB)2], the carboxylate groups coordinate to the zinc ion, while the amino groups are not involved in coordination nih.gov. This highlights that the coordination mode can be influenced by the presence of other ligands and the specific isomer of the aminobenzoic acid.

In complexes where this compound acts as a tridentate ligand, a distorted octahedral geometry is often observed, with the ligand wrapping around the metal ion. The bond lengths between the metal and the donor atoms (M-O and M-N) are characteristic of the specific metal ion and its oxidation state.

| Metal Ion | Typical Coordination Geometry | Expected M-O Bond Length (Å) | Expected M-N Bond Length (Å) |

| Mn(II) | Distorted Octahedral | ~2.1-2.3 | ~2.2-2.4 |

| Cu(II) | Distorted Octahedral / Square Pyramidal | ~1.9-2.1 (equatorial), ~2.2-2.5 (axial) | ~2.0-2.2 |

| Zn(II) | Tetrahedral / Distorted Octahedral | ~2.0-2.2 | ~2.1-2.3 |

| Cd(II) | Distorted Octahedral | ~2.2-2.4 | ~2.3-2.5 |

Magnetic Properties of Transition Metal Complexes

The magnetic properties of transition metal complexes of this compound are determined by the number of unpaired d-electrons on the metal ion and the nature of the magnetic interactions between adjacent metal centers in polynuclear species.

Manganese(II) Complexes: Mn(II) is a d5 ion, and its complexes are typically high-spin with five unpaired electrons, leading to a magnetic moment of approximately 5.92 B.M. The magnetic susceptibility is expected to follow the Curie Law.

Iron(III) Complexes: Fe(III) is also a d5 ion. Its complexes can be either high-spin (S=5/2) with a magnetic moment similar to Mn(II), or low-spin (S=1/2) with a magnetic moment of about 1.73 B.M., depending on the ligand field strength.

Cobalt(III) Complexes: Co(III) is a d6 ion. In an octahedral field, it is typically low-spin and diamagnetic (S=0).

Copper(II) Complexes: Cu(II) is a d9 ion with one unpaired electron, resulting in a magnetic moment of approximately 1.73 B.M. Studies on copper(II) complexes with substituted benzoic acids have shown the presence of both ferromagnetic and antiferromagnetic interactions in polymeric structures rsc.org.

The magnetic behavior of these complexes can provide valuable information about their electronic structure and molecular arrangement.

| Metal Ion | d-electron configuration | Spin State | Expected Magnetic Moment (μeff, B.M.) |

| Mn(III) | d4 | High-spin | ~4.90 |

| Fe(III) | d5 | High-spin | ~5.92 |

| Fe(III) | d5 | Low-spin | ~1.73 |

| Co(III) | d6 | Low-spin | 0 (Diamagnetic) |

| Mn(II) | d5 | High-spin | ~5.92 |

| Cu(II) | d9 | - | ~1.73 |

| Zn(II) | d10 | - | 0 (Diamagnetic) |

| Cd(II) | d10 | - | 0 (Diamagnetic) |

Supramolecular Frameworks in Coordination Polymers

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, facilitates the formation of coordination polymers with extended one-, two-, or three-dimensional structures. These coordination polymers can further self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form intricate supramolecular frameworks.

The hydrogen bonding capabilities of the amino group and the uncoordinated carboxylate oxygen atoms are crucial in directing the assembly of these supramolecular architectures. For instance, in the crystal structure of a Cd(II) complex with 4-aminomethylbenzoic acid, extensive N-H···O hydrogen bonds link the complex molecules into a three-dimensional network researchgate.net. Similarly, π-π stacking interactions between the aromatic rings of adjacent ligands can contribute to the stability and dimensionality of the supramolecular framework. The design and synthesis of such coordination polymers with predictable structures and properties is an active area of research, with potential applications in areas such as catalysis, gas storage, and molecular recognition.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Building Block for Polymers with Tailored Properties

As a monomer, 2-(Aminomethyl)benzoic acid is particularly suited for the synthesis of aromatic polyamides. The amine and carboxylic acid groups can undergo polycondensation reactions to form strong and stable amide linkages, creating a polymer backbone with repeating units of the monomer. The properties of the resulting polymer can be tailored by controlling the polymerization conditions and by copolymerizing it with other monomers.

The incorporation of the benzene (B151609) ring into the polymer backbone imparts rigidity and thermal stability. The ortho positioning of the aminomethyl and carboxyl groups influences the chain conformation and packing, which in turn affects the macroscopic properties of the material. For instance, copolymerization with flexible aliphatic diamines or diacids could be employed to modulate the flexibility and solubility of the resulting polyamides. This approach allows for the creation of a wide range of materials, from high-strength fibers to processable engineering plastics, with properties designed for specific applications.

Research into analogous structures, such as copolymers of aminobenzoic acids and aniline, has demonstrated that the inclusion of the aminobenzoic acid moiety can significantly influence the polymer's final properties, including thermal stability and electrical conductivity researchgate.netresearchgate.net.

Table 1: Illustrative Properties of Aromatic Polyamides Derived from Related Monomers

| Polymer System | Glass Transition Temperature (Tg) | Tensile Strength (MPa) | Key Structural Feature |

| Poly(m-phenylene isophthalamide) | 275 °C | 85 | meta-Aromatic Linkages |

| Poly(p-phenylene terephthalamide) | >350 °C | >3000 (fiber) | para-Aromatic Linkages |

| Copolyamide with Bithiazole Moieties | >280 °C | 100-120 | Heterocyclic Rings for Enhanced Interchain Interactions |

Note: This table presents data for well-characterized aromatic polyamides to illustrate the range of properties achievable in similar polymer systems. Specific values for polymers derived from this compound would require experimental determination.

Enhancement of Mechanical Strength and Thermal Stability in Polymer Matrices via Hydrogen Bonding

A defining characteristic of polyamides is the presence of amide groups (-CO-NH-) in the polymer backbone, which are capable of forming strong intermolecular hydrogen bonds. These bonds act as physical cross-links, holding the polymer chains together in a highly organized and energy-intensive network nih.gov. The energy required to overcome these interactions contributes significantly to the high melting points, mechanical strength, and thermal stability of polyamides nih.gov.

When this compound is polymerized, the resulting polyamide structure facilitates the formation of a dense network of hydrogen bonds between the carbonyl oxygen of one amide group and the hydrogen of a neighboring amide group. This strong intermolecular cohesion leads to:

Increased Mechanical Strength: The hydrogen bond network restricts the movement of polymer chains past one another, resulting in higher tensile strength and modulus. To deform or break the material, these numerous hydrogen bonds must be disrupted, which requires significant energy.

Enhanced Thermal Stability: A substantial amount of thermal energy is needed to overcome the hydrogen bonding forces and induce chain mobility, leading to high glass transition temperatures and melting points nih.gov. This allows the material to retain its structural integrity and mechanical properties at elevated temperatures.

The regulation of hydrogen bond density and structure, for example through copolymerization, is a key strategy for tuning the mechanical and thermal properties of polyamides nih.gov. The ordered arrangement of polymer chains promoted by hydrogen bonding leads to the formation of crystalline regions, which further reinforces the material's strength and stability nih.gov.

Development of Advanced Materials for Biomedical Applications (e.g., Drug Delivery Systems)

The biocompatibility and biodegradability of polymers derived from amino acids make them attractive candidates for biomedical applications nih.gov. Polymers based on this compound could potentially be developed into advanced materials for use in areas such as drug delivery and tissue engineering.

Drug Delivery Systems: Polymers designed for drug delivery must exhibit several key features, including biocompatibility, controlled degradation, and the ability to encapsulate or be conjugated with therapeutic agents nih.govmdpi.com. A polymer derived from this compound offers potential in this area:

The polymer backbone could be rendered biodegradable by introducing hydrolyzable linkages or through enzymatic degradation of the amide bonds.

The carboxylic acid groups could serve as points for covalent attachment of drug molecules, allowing for the creation of polymer-drug conjugates with controlled release profiles.

Amphiphilic block copolymers could be synthesized by combining a hydrophilic block with a hydrophobic block containing this compound. These copolymers can self-assemble into nanoparticles or micelles in aqueous environments, encapsulating hydrophobic drugs within their core for targeted delivery nih.gov.

Table 2: Examples of Polymer-Based Drug Delivery Systems

| Polymer Type | Delivery Mechanism | Example Application |

| Poly(lactic-co-glycolic acid) (PLGA) | Bulk erosion | Controlled release of peptides and proteins |

| Poly(amino acid) Micelles | Self-assembly and encapsulation | Delivery of hydrophobic anticancer drugs |

| Chitosan-based Hydrogels | Swelling and diffusion | pH-responsive release of therapeutic agents |

Note: This table provides examples of established polymer-based drug delivery systems to illustrate the principles that could be applied to new polymers derived from this compound.

Tissue Engineering Scaffolds: Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are widely used as scaffolds in tissue engineering to support cell growth and tissue regeneration nih.govbiochempeg.com. Polymers containing this compound could be used to create hydrogels with specific properties. The inherent rigidity of the aromatic ring could contribute to the mechanical strength of the hydrogel, while the functional groups could be used to promote cell adhesion and proliferation. By creating copolymers with other biocompatible monomers, it would be possible to fine-tune the swelling behavior, degradation rate, and mechanical properties of the resulting hydrogel scaffolds to mimic the native extracellular matrix nih.gov.

Applications in Medicinal Chemistry and Drug Discovery

Role as Lead Compounds and Building Blocks in Pharmaceutical Development

2-(Aminomethyl)benzoic acid and its derivatives serve as crucial starting points, or "lead compounds," for the development of new drugs. technologynetworks.com A lead compound is a chemical that has pharmacological or biological activity and whose chemical structure can be modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.com The benzoic acid motif is frequently found in drugs and is of particular interest because the carboxylic acid group can act as a directing group in chemical syntheses, allowing for precise modifications to the molecule's structure. nih.gov

The aminomethyl group provides a key point for diversification, allowing chemists to attach various functional groups and build more complex molecules. nih.gov This versatility makes this compound an important "building block" in the synthesis of new pharmaceutical agents. lifechemicals.com By systematically modifying the structure of this core scaffold, researchers can explore the structure-activity relationships of new compounds, which is a critical step in optimizing a lead compound into a viable drug candidate. danaher.com

For instance, the bifunctional nature of similar aminobenzoic acids is utilized to link different chemical entities together, creating molecules with novel characteristics. mdpi.com This approach is fundamental in fragment-based drug discovery, where small molecular fragments are identified and then linked together to create a more potent lead compound.

Design and Synthesis of Pseudopeptides and Peptidomimetics

Peptides are naturally occurring molecules that play crucial roles in many biological processes. However, their use as drugs is often limited by their poor stability and bioavailability. nih.govlifechemicals.com To overcome these limitations, medicinal chemists design and synthesize "peptidomimetics," which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. lifechemicals.comnih.gov

This compound and its analogs are valuable building blocks in the creation of pseudopeptides and peptidomimetics. researchgate.net These unnatural amino acids can be incorporated into peptide sequences to introduce conformational constraints or to replace peptide bonds that are susceptible to enzymatic degradation. nih.gov The design of such molecules often involves replacing parts of a peptide with non-peptide moieties to create a more stable and effective therapeutic agent. benthamscience.com

For example, 4-Amino-3-(aminomethyl)benzoic acid, a related compound, has been synthesized and used as a building block for peptidomimetics and as a scaffold for combinatorial chemistry. researchgate.net Its three distinct functional groups can be selectively modified, allowing for the creation of complex branched pseudopeptides. researchgate.net The synthesis of difluoromethyl-containing pseudopeptides has also been achieved using a multi-component Ugi reaction, demonstrating the utility of specialized building blocks in creating diverse peptide-like structures. beilstein-journals.org

Table 1: Examples of Pseudopeptide Synthesis Utilizing Benzoic Acid Derivatives

| Compound/Method | Description | Key Features |

|---|---|---|